molecular formula C8H5Br2N B1591329 5,6-Dibromo-1H-indole CAS No. 854923-38-9

5,6-Dibromo-1H-indole

Cat. No.: B1591329
CAS No.: 854923-38-9
M. Wt: 274.94 g/mol
InChI Key: RXYMGJXOXIECHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromo-1H-indole is a marine-derived natural product isolated from Smenospongia sp . It has a molecular formula of CHBrNO and an average mass of 318.949 Da .


Synthesis Analysis

The synthesis of 5-bromoindole, a related compound, involves a process where indole as a raw material is subjected to sodium sulfonate substitution reaction to obtain 2-sodium sulfonate-indole . This then undergoes a reaction with an acylation reagent to obtain 2-sodium sulfonate-1-chloracetylindole. Finally, the 2-sodium sulfonate-1-chloracetylindole is subjected to an addition reaction with bromine to produce 5-bromoindole .


Molecular Structure Analysis

The molecular structure of this compound includes a benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .


Chemical Reactions Analysis

Indole derivatives, including this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Physical And Chemical Properties Analysis

This compound has a density of 2.173±0.06 g/cm3 . It also has a boiling point of 522.0±45.0 °C .

Scientific Research Applications

Synthesis and Functionalization of Indoles

Indoles, including 5,6-Dibromo-1H-indole, are structural components of many biologically active compounds. Palladium-catalyzed reactions have become significant in the synthesis and functionalization of indoles, allowing access to complex molecules with wide functionalities. This has profound implications in the production of fine chemicals, pharmaceutical intermediates, and active pharmaceutical ingredients with enhanced efficiency and reduced waste (Cacchi & Fabrizi, 2005).

Bioactive Indole Derivatives

Indole nuclei are pivotal in numerous natural and synthetic molecules with substantial biological activities. Recent studies highlight significant advancements in understanding the chemical, biological, and pharmacological activities of important indole derivatives, underscoring their potential in drug discovery and analysis (Kaushik et al., 2013).

Indole Metabolites in Cancer Research

The role of indole derivatives in the gastrointestinal environment, particularly their transformation into metabolites with varying solubility, activity, and toxicity, has been mapped using advanced imaging techniques. This research provides insights into the chemo-preventative properties of certain indole derivatives, such as 6-bromoisatin, and their potential in reducing tumor growth and proliferation (Rudd et al., 2019).

Indole-Based Contrast Agents for MRI

A novel class of MRI contrast agents based on the proton chemical exchange dependent saturation transfer (CEST) has been explored, utilizing the indole ring -NH site of 5-hydroxytryptophan. This innovative approach could significantly enhance MRI imaging techniques by providing new, exogenous CEST contrast agents under physiological conditions (Ward, Aletras & Balaban, 2000).

Marine Sponges and Dibrominated Indolic Systems

Research into marine sponges has uncovered bioactive secondary metabolites, including dibrominated indolic compounds like this compound. These substances exhibit a range of biological activities against human diseases, highlighting their importance in medicinal chemistry and pharmaceutical development. This includes potential applications in anti-cancer, antibiotic, and anti-inflammatory treatments (Mollica et al., 2012).

Mechanism of Action

Target of Action

Indole derivatives, which include 5,6-dibromo-1h-indole, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, they can inhibit the production of certain molecules, as seen in the case of prostaglandins . More research is needed to elucidate the specific mode of action of this compound.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities and can affect various biochemical pathways . For example, some indole derivatives have been found to have antiviral activity, affecting the pathways of various RNA and DNA viruses .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight of 27494 , may influence its pharmacokinetic properties

Result of Action

It has been found that the presence of bromine in the indole or indoline skeleton at the c-5 position resulted in a partial increase in anticancer activity on leukemia cell lines . More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature may affect the stability and efficacy of this compound.

Future Directions

Indole derivatives, including 5,6-Dibromo-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are also being explored for their potential in industrial applications, including flavour and fragrance applications, for example, in the food industry or perfumery .

Biochemical Analysis

Biochemical Properties

5,6-Dibromo-1H-indole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase, which is involved in the metabolism of tryptophan . Additionally, this compound can bind to proteins and alter their function, leading to changes in cellular processes. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to its target molecules .

Cellular Effects

This compound has been found to influence various types of cells and cellular processes. In cancer cells, this compound can induce apoptosis by activating cell signaling pathways that lead to programmed cell death . It also affects gene expression by modulating the activity of transcription factors, resulting in changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to the active sites of enzymes, blocking their activity and preventing the catalysis of biochemical reactions . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and the regulation of cellular processes . These interactions are often mediated by the formation of covalent bonds and non-covalent interactions, such as hydrogen bonding and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can be toxic and cause adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of tryptophan and the synthesis of indole derivatives . This compound can interact with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, affecting the levels of metabolites in these pathways . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to plasma proteins, facilitating its transport in the bloodstream and its distribution to various tissues . The localization and accumulation of this compound within cells are influenced by its interactions with cellular transporters and binding proteins, which can affect its bioavailability and activity.

Properties

IUPAC Name

5,6-dibromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYMGJXOXIECHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591728
Record name 5,6-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854923-38-9
Record name 5,6-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dibromo-1H-indole
Reactant of Route 2
Reactant of Route 2
5,6-Dibromo-1H-indole
Reactant of Route 3
Reactant of Route 3
5,6-Dibromo-1H-indole
Reactant of Route 4
Reactant of Route 4
5,6-Dibromo-1H-indole
Reactant of Route 5
5,6-Dibromo-1H-indole
Reactant of Route 6
Reactant of Route 6
5,6-Dibromo-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.